molecular formula C20H20N2O3 B2721472 3-pentanamido-N-phenylbenzofuran-2-carboxamide CAS No. 887884-07-3

3-pentanamido-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2721472
CAS No.: 887884-07-3
M. Wt: 336.391
InChI Key: HTDYSRSBCFOAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pentanamido-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran core, makes it a compound of interest in various scientific research fields.

Scientific Research Applications

3-pentanamido-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentanamido-N-phenylbenzofuran-2-carboxamide typically involves the construction of the benzofuran core followed by the introduction of the pentanamido and phenyl groups. One common method involves the use of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions often include the use of palladium acetate as a catalyst, along with ligands such as 8-aminoquinoline, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-pentanamido-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols or amines.

Mechanism of Action

The mechanism of action of 3-pentanamido-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in tumor growth or viral replication, thereby exerting anti-tumor or anti-viral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pentanamido-N-phenylbenzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both pentanamido and phenyl groups

Properties

IUPAC Name

3-(pentanoylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-3-13-17(23)22-18-15-11-7-8-12-16(15)25-19(18)20(24)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYSRSBCFOAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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